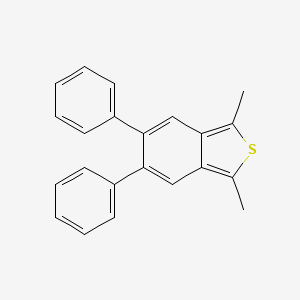
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a dodecyloxy group and a trifluoromethyl group attached to a benzamide core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dodecyloxy)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-hydroxy-2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with dodecylamine to yield the benzamide.
Introduction of the Dodecyloxy Group: The dodecyloxy group can be introduced via an etherification reaction. This involves the reaction of the hydroxyl group on the benzamide with dodecyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzamide core or the dodecyloxy group.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) can facilitate substitution reactions involving the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It can be used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological activity.
Industry: It can be used in the development of new materials with unique properties, such as increased stability or enhanced performance.
Mécanisme D'action
The mechanism of action of 4-(dodecyloxy)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. This can lead to improved binding affinity and selectivity for specific targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dodecyloxy)-2-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
4-(Dodecyloxy)-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a benzamide.
4-(Dodecyloxy)-2-(trifluoromethyl)aniline: Similar structure but with an amine group instead of a benzamide.
Uniqueness
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide is unique due to the presence of both the dodecyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
915779-74-7 |
|---|---|
Formule moléculaire |
C20H30F3NO2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
4-dodecoxy-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H30F3NO2/c1-2-3-4-5-6-7-8-9-10-11-14-26-16-12-13-17(19(24)25)18(15-16)20(21,22)23/h12-13,15H,2-11,14H2,1H3,(H2,24,25) |
Clé InChI |
QOAXDWCXZYRFHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)


![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)


![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)


![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
